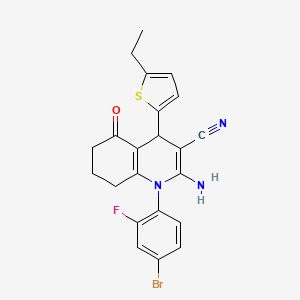![molecular formula C24H21FN4O2 B11632757 2,5-Pyrrolidinedione, 3-[[2-(3-fluorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 1040866-98-5](/img/structure/B11632757.png)
2,5-Pyrrolidinedione, 3-[[2-(3-fluorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(3-Fluorophenyl)ethyl]amino}-1-{4-[(1Z)-2-phenyldiazen-1-yl]phenyl}pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyrrolidine-2,5-dione core, which is a common structural motif in many biologically active molecules. The presence of fluorophenyl and phenyldiazenyl groups further enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3-fluorophenyl)ethyl]amino}-1-{4-[(1Z)-2-phenyldiazen-1-yl]phenyl}pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Introduction of the Fluorophenyl Group: This step involves the reaction of the pyrrolidine-2,5-dione intermediate with a fluorophenyl ethylamine under appropriate conditions.
Attachment of the Phenyldiazenyl Group: The final step involves the diazotization of aniline followed by coupling with the pyrrolidine-2,5-dione intermediate to introduce the phenyldiazenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[2-(3-fluorophenyl)ethyl]amino}-1-{4-[(1Z)-2-phenyldiazen-1-yl]phenyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[2-(3-fluorophenyl)ethyl]amino}-1-{4-[(1Z)-2-phenyldiazen-1-yl]phenyl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-{[2-(3-fluorophenyl)ethyl]amino}-1-{4-[(1Z)-2-phenyldiazen-1-yl]phenyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Scavenging Free Radicals: Acting as an antioxidant and neutralizing reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-{[2-(4-fluorophenyl)ethyl]amino}-1-{4-[(1Z)-2-phenyldiazen-1-yl]phenyl}pyrrolidine-2,5-dione
- **3-{[2-(3-chlorophenyl)ethyl]amino}-1-{4-[(1Z)-2-phenyldiazen-1-yl]phenyl}pyrrolidine-2,5-dione
- **3-{[2-(3-bromophenyl)ethyl]amino}-1-{4-[(1Z)-2-phenyldiazen-1-yl]phenyl}pyrrolidine-2,5-dione
Uniqueness
The presence of the fluorophenyl group in 3-{[2-(3-fluorophenyl)ethyl]amino}-1-{4-[(1Z)-2-phenyldiazen-1-yl]phenyl}pyrrolidine-2,5-dione imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
1040866-98-5 |
|---|---|
Molekularformel |
C24H21FN4O2 |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
3-[2-(3-fluorophenyl)ethylamino]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H21FN4O2/c25-18-6-4-5-17(15-18)13-14-26-22-16-23(30)29(24(22)31)21-11-9-20(10-12-21)28-27-19-7-2-1-3-8-19/h1-12,15,22,26H,13-14,16H2 |
InChI-Schlüssel |
FGBFDENOBACPAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3)NCCC4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-tert-butylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}butanamide](/img/structure/B11632676.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B11632678.png)
![Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11632688.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632691.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11632693.png)
![ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11632697.png)
![3-amino-N-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11632699.png)

![4-({4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11632703.png)
![Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11632713.png)
![ethyl {3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11632715.png)
![2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-[[[3-(trifluoromethyl)phenyl]methyl]amino]-](/img/structure/B11632725.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11632753.png)
![Propan-2-yl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11632758.png)
